![molecular formula C8H9ClF2N2O2 B2604283 3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]propanoic acid CAS No. 1946818-67-2](/img/structure/B2604283.png)
3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]propanoic acid
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Description
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]propanoic acid” include its molecular formula (C8H9ClF2N2O2) and molecular weight (238.62). More detailed properties like melting point, boiling point, and density were not found in the available resources.Safety And Hazards
The safety and hazards associated with “3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]propanoic acid” are not specified in the available resources. As it is used for research purposes only, it is likely that standard laboratory safety procedures should be followed when handling this compound.
Future Directions
The field of difluoromethylation, which includes compounds like “3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]propanoic acid”, has seen recent advances and is an active area of research . The development of novel difluoromethylation reagents has streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . It is expected that many novel applications of difluoromethylated compounds will be discovered in the future .
properties
IUPAC Name |
3-[4-chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClF2N2O2/c1-4-6(9)7(8(10)11)13(12-4)3-2-5(14)15/h8H,2-3H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQARWNDLXMJMFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(F)F)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-Chloro-5-(difluoromethyl)-3-methyl-1h-pyrazol-1-yl]propanoic acid |
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